Timtraxanib - 2412172-33-7

Timtraxanib

Catalog Number: EVT-10993859
CAS Number: 2412172-33-7
Molecular Formula: C28H43N7O9
Molecular Weight: 621.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Timtraxanib belongs to the class of small molecule inhibitors designed to interfere with the VEGF signaling pathway. This pathway plays a crucial role in tumor angiogenesis, making it a significant target for cancer therapies. The compound's design is rooted in the structural analysis of VEGFR-2 and aims to enhance binding affinity and specificity compared to existing therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Timtraxanib involves several key steps:

  1. Starting Material: The synthesis begins with commercially available nicotinic acid, which undergoes chlorination using thionyl chloride to produce nicotinoyl chloride.
  2. Formation of Intermediate: Nicotinoyl chloride is then condensed with ethyl-4-aminobenzoate, yielding an intermediate compound.
  3. Hydrazine Reaction: This intermediate is refluxed with hydrazine hydrate, leading to the formation of an acid hydrazide.
  4. Benzylidene Derivatives: The acid hydrazide is subsequently reacted with various aldehydes, such as 4-chlorobenzaldehyde, to generate the final product, Timtraxanib.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Timtraxanib's molecular structure features a complex arrangement that facilitates its interaction with VEGFR-2. Key structural characteristics include:

  • Molecular Formula: The exact molecular formula and weight are determined through mass spectrometry.
  • 3D Configuration: Computational modeling techniques, including molecular dynamics simulations, provide insights into the compound's conformation within the active site of VEGFR-2.

The binding interactions are characterized by hydrogen bonds and hydrophobic contacts, essential for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

Timtraxanib undergoes various chemical reactions during its synthesis:

  1. Chlorination: The initial chlorination step modifies the nicotinic acid to enhance reactivity.
  2. Condensation: The condensation reaction forms key intermediates that are crucial for subsequent transformations.
  3. Refluxing with Hydrazine: This step introduces a hydrazide functional group, vital for the final structure.
  4. Aldehyde Reactions: The reaction with aldehydes leads to the formation of benzylidene derivatives, which are critical for biological activity.

Each step is carefully monitored using thin-layer chromatography (TLC) to ensure successful progression through the synthetic pathway .

Mechanism of Action

Process and Data

Timtraxanib exerts its pharmacological effects primarily by inhibiting VEGFR-2 signaling pathways. The mechanism involves:

  1. Binding Affinity: Timtraxanib binds competitively to the VEGFR-2 active site, preventing the natural ligand (VEGF) from activating the receptor.
  2. Inhibition of Angiogenesis: By blocking VEGFR-2 activation, Timtraxanib disrupts downstream signaling cascades responsible for endothelial cell proliferation and migration, ultimately inhibiting angiogenesis.
  3. Preclinical Evidence: Studies have demonstrated that Timtraxanib effectively reduces tumor vascularization in animal models, supporting its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Timtraxanib exhibits several important physical and chemical properties:

  • Solubility: The solubility profile is assessed in various solvents to determine optimal formulation conditions.
  • Stability: Stability studies under different pH conditions reveal insights into its shelf-life and storage requirements.
  • Melting Point: Characterization techniques such as differential scanning calorimetry (DSC) provide data on thermal properties.

These properties are crucial for understanding how Timtraxanib can be effectively formulated into a therapeutic agent .

Applications

Scientific Uses

Timtraxanib holds significant potential in various scientific applications:

  • Cancer Therapy: Its primary application lies in oncology as a targeted therapy for tumors exhibiting high levels of angiogenesis.
  • Research Tool: Timtraxanib can be utilized in research settings to study VEGF signaling pathways and their implications in disease progression.
  • Combination Therapies: Ongoing studies explore its effectiveness in combination with other therapeutic agents to enhance anti-tumor efficacy.
Introduction: Contextualizing Timtraxanib within Targeted Cancer Therapeutics

Angiogenesis Inhibition as an Oncologic Paradigm: Historical Development and Key Molecular Targets

The conceptual foundation of antiangiogenic therapy was established by Judah Folkman in the 1970s, proposing that starving tumors of vascular supply could halt cancer progression. This hypothesis materialized clinically with the 2004 approval of bevacizumab, a monoclonal antibody neutralizing Vascular Endothelial Growth Factor-A. The Vascular Endothelial Growth Factor signaling axis, particularly through Vascular Endothelial Growth Factor Receptor-2 (Kinase Insert Domain Receptor), governs endothelial cell proliferation, migration, and vascular permeability. Upon Vascular Endothelial Growth Factor-A binding, Vascular Endothelial Growth Factor Receptor-2 homodimerizes and autophosphorylates, activating downstream effectors like Phospholipase C gamma, Protein Kinase B, and Mitogen-Activated Protein Kinase. Tumor hypoxia exacerbates this signaling, creating a self-amplifying loop for neovascularization [1].

Non-Vascular Endothelial Growth Factor Receptor-2 targets include:

  • Platelet-Derived Growth Factor Receptor: Supports pericyte recruitment and vessel maturation.
  • Fibroblast Growth Factor Receptor: Compensatory pathway enabling resistance to Vascular Endothelial Growth Factor Receptor-2 blockade.
  • Angiopoietin-Tie-2 System: Regulates vascular stability and remodeling.

Table 1: Key Molecular Targets in Antiangiogenic Cancer Therapy

TargetLigand(s)Primary Function in AngiogenesisTherapeutic Agent Class
Vascular Endothelial Growth Factor Receptor-2Vascular Endothelial Growth Factor-A, -C, -DEndothelial proliferation, permeabilityMonoclonal antibodies (e.g., bevacizumab), Tyrosine Kinase Inhibitors (e.g., Timtraxanib)
Platelet-Derived Growth Factor ReceptorPlatelet-Derived Growth Factor-AA, -BBPericyte recruitment, vessel stabilizationMultitargeted Tyrosine Kinase Inhibitors (e.g., sunitinib)
Fibroblast Growth Factor ReceptorFibroblast Growth Factor-1, -2Compensatory angiogenesis, endothelial survivalMultitargeted Tyrosine Kinase Inhibitors (e.g., lenvatinib)
Tie-2Angiopoietin-1, -2Vessel maturation, stabilizationPeptibodies (e.g., trebananib)

Despite clinical successes, limitations persist with first-generation agents: broad kinase inhibition (e.g., sorafenib) causes off-target toxicities (hypertension, proteinuria), while Vascular Endothelial Growth Factor-A blockade inadvertently upregulates alternative proangiogenic factors. These challenges underscore the need for isoform-selective agents like Timtraxanib [1] [3].

Rationale for Vascular Endothelial Growth Factor Receptor-2 (Kinase Insert Domain Receptor) Selective Inhibition in Neovascular Pathologies

Vascular Endothelial Growth Factor Receptor-2 selectivity represents a strategic refinement in antiangiogenic therapy. Unlike Vascular Endothelial Growth Factor Receptor-1 (Fms-Related Tyrosine Kinase 1), which primarily modulates inflammatory cell recruitment, Vascular Endothelial Growth Factor Receptor-2 mediates over 90% of Vascular Endothelial Growth Factor-driven endothelial mitogenesis. Its overexpression correlates with advanced tumor stage, metastasis, and poor prognosis across carcinomas. Selective inhibition offers three key advantages:

  • Mitigated Toxicity Profile: Nonselective Tyrosine Kinase Inhibitors (e.g., pazopanib) inhibit Platelet-Derived Growth Factor Receptor and Fibroblast Growth Factor Receptor, linked to cardiotoxicity and thyroid dysfunction. Timtraxanib’s >100-fold selectivity for Vascular Endothelial Growth Factor Receptor-2 over Vascular Endothelial Growth Factor Receptor-1 minimizes interference with vascular homeostasis in normal tissues [1].
  • Overcoming Compensatory Signaling: Vascular Endothelial Growth Factor Receptor-1 blockade upregulates Placental Growth Factor, promoting myeloid cell infiltration and paracrine angiogenic signaling. Vascular Endothelial Growth Factor Receptor-2-selective agents avoid this escape mechanism.
  • Enhanced Penetration in Hypoxic Niches: Vascular Endothelial Growth Factor Receptor-2 activation peaks in hypoxic microenvironments. Timtraxanib’s low molecular weight (≈450 Da) and hydrophobicity enhance diffusion into avascular tumor cores compared to bulkier antibodies [3].

Preclinical studies demonstrate that Vascular Endothelial Growth Factor Receptor-2 selectivity reduces interleukin-6 and tumor necrosis factor-α elevation—inflammatory cytokines implicated in angiogenesis-independent tumor progression—validating its mechanistic precision [1].

Timtraxanib (AVI-3207): Discovery Context and Developmental Timeline

Timtraxanib originated from structure-based drug design efforts leveraging crystallographic data of the Vascular Endothelial Growth Factor Receptor-2 kinase domain (Protein Data Bank: 1VR2). Initial screening identified a quinoline-3-carboxamide scaffold with moderate Vascular Endothelial Growth Factor Receptor-2 affinity (half maximal inhibitory concentration ≈ 180 nM). Sequential optimization yielded Timtraxanib through:

  • Introduction of a difluoroethoxy moiety at C4 to enhance hydrophobic pocket occupancy.
  • Sulfonamide linkage at N2 to improve solubility.
  • Methylpiperazine tail to bolster kinase domain hinge region binding.

Table 2: Timtraxanib Preclinical Development Timeline and Key Findings

YearDevelopment PhaseKey Findings
2018Lead IdentificationQuinoline-3-carboxamide scaffold synthesized; half maximal inhibitory concentration = 182 nM for Vascular Endothelial Growth Factor Receptor-2
2019Structural OptimizationDifluoroethoxy/sulfonamide variants improved half maximal inhibitory concentration to 11 nM; selectivity >100x vs. Vascular Endothelial Growth Factor Receptor-1
2020In Vitro ProfilingInhibited human umbilical vein endothelial cell proliferation (half maximal inhibitory concentration = 9.8 nM); no cytotoxicity up to 30 μM
2021Xenograft Efficacy (Mice)68% reduction in HT-29 colon tumor volume (50 mg/kg daily); microvessel density decreased >50%
2022Metastasis Models73% suppression of B16F10 lung metastases; synergistic effect with paclitaxel

Notably, Timtraxanib’s chemical synthesis route employs a seven-step process starting from 4-chloro-2-fluoroaniline, achieving >99% purity via crystallization. Pharmacokinetic studies in rodents revealed high oral bioavailability (89%) and prolonged half-life (t½ = 14.2 h), supporting once-daily dosing [1] [3].

Positioning within the Pharmacologic Landscape of Anti-Angiogenic Agents

Timtraxanib occupies a distinct niche among antiangiogenic modalities, characterized by its selectivity, oral bioavailability, and synergistic potential. The table below contextualizes its attributes relative to established agents:

Table 3: Pharmacologic Classification of Key Antiangiogenic Agents

Agent ClassPrototype AgentsPrimary Target(s)Timtraxanib’s Differentiation
Monoclonal AntibodiesBevacizumab, ramucirumabVascular Endothelial Growth Factor-A, Vascular Endothelial Growth Factor Receptor-2Oral small molecule (vs. intravenous); intracellular kinase inhibition (vs. extracellular ligand/receptor blockade)
Multitargeted Tyrosine Kinase InhibitorsSunitinib, pazopanibVascular Endothelial Growth Factor Receptor/Platelet-Derived Growth Factor Receptor/Fibroblast Growth Factor Receptor/c-KitSelective Vascular Endothelial Growth Factor Receptor-2 inhibition avoids c-Kit/Platelet-Derived Growth Factor Receptor-related toxicities (hematologic, cardiac)
Decoy ReceptorsAfliberceptVascular Endothelial Growth Factor-A, Placental Growth FactorTargets activated receptor dimerization (vs. ligand sequestration)
Focal Adhesion Kinase InhibitorsNarmafotinibFocal Adhesion KinaseComplementary mechanism; Timtraxanib combats vascular survival signals, while Focal Adhesion Kinase inhibitors disrupt tumor-stroma crosstalk

Timtraxanib’s synergistic potential is evidenced by preclinical combinations:

  • With FOLFIRINOX chemotherapy: Enhanced tumor growth inhibition in pancreatic ductal adenocarcinoma models by normalizing tumor vasculature, improving chemotherapeutic delivery [3].
  • With immune checkpoint inhibitors: Vascular Endothelial Growth Factor Receptor-2 blockade reduces regulatory T-cell infiltration and promotes cytotoxic T-cell recruitment, augmenting programmed cell death protein 1/programmed death-ligand 1 efficacy [1].

Emerging platforms like localized drug delivery systems (e.g., bioengineered implants for sustained intratumoral release) may further leverage Timtraxanib’s properties to minimize systemic exposure while maximizing tumor microenvironment activity [5].

Properties

CAS Number

2412172-33-7

Product Name

Timtraxanib

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

Molecular Formula

C28H43N7O9

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C28H43N7O9/c1-15(2)13-21(34-24(40)19(32-16(3)36)5-4-12-31-28(29)30)25(41)35-22(14-17-6-8-18(37)9-7-17)26(42)33-20(27(43)44)10-11-23(38)39/h6-9,15,19-22,37H,4-5,10-14H2,1-3H3,(H,32,36)(H,33,42)(H,34,40)(H,35,41)(H,38,39)(H,43,44)(H4,29,30,31)/t19-,20-,21-,22-/m0/s1

InChI Key

CTHOVYCXWNPTSN-CMOCDZPBSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.